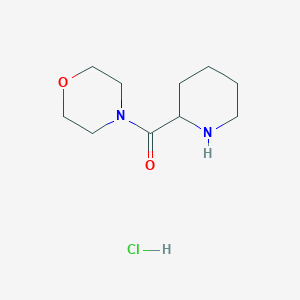
Morpholino(2-piperidinyl)methanone Hydrochloride
Overview
Description
Morpholino(2-piperidinyl)methanone Hydrochloride, also known as MPM, is a chemical compound with the molecular formula C10H19ClN2O2 . It is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
Morpholino oligos (Morpholinos) are synthetic, uncharged P ‐chiral analogs of nucleic acids. They are typically constructed by linking together 25 subunits, each bearing a nucleic acid base . The Morpholino phosphorodiamidate backbone of Morpholinos consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group .Molecular Structure Analysis
The molecular weight of this compound is 234.73 Da . The Morpholino phosphorodiamidate backbone of Morpholinos consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group .Chemical Reactions Analysis
Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). Morpholinos are used as research tools for reverse genetics by knocking down gene function .Physical And Chemical Properties Analysis
This compound has a boiling point of 369.8°C at 760 mmHg and a melting point of 291-293°C .Scientific Research Applications
Synthesis and Structural Analysis
- A study by (Prasad et al., 2018) detailed the synthesis and structural exploration of a novel bioactive heterocycle involving morpholino methanone. The compound was evaluated for antiproliferative activity and its structure characterized using various spectroscopic methods.
Novel Synthesis Routes for Flavones
- (Sandulache et al., 1997) reported the preparation of new flavones via the reaction of specific acetophenones with morpholine, demonstrating an innovative synthetic route.
Chemistry in Coordination Compounds
- Research by (Modec et al., 2020) explored the reactions of copper(II) acetate with quinaldinate and secondary amines, including morpholine, highlighting the compound's role in complex coordination chemistry.
Nucleophilicity in Organic Reactions
- A study conducted by (Gomes et al., 1996) investigated the reactivity of morpholine in nucleophilic substitution reactions, providing insights into its chemical behavior in organic synthesis.
Crystallographic Studies
- (Bakare et al., 2005) synthesized a compound involving morpholino methanone and analyzed its crystal structure, contributing to the understanding of molecular conformations.
Mixtures with Methanol and Pyridine
- Research on binary liquid mixtures including morpholine and piperidine with methanol and pyridine, as described by (Rao et al., 2004), provides insights into the physicochemical properties of these mixtures.
Aminopyridine Derivative Synthesis
- (Purrello & Vullo, 1974) explored a novel synthesis method for aminopyridine derivatives using morpholine, contributing to heterocyclic chemistry.
Ultrasonic Measurements in Binary Mixtures
- A comparative study by (Rao et al., 2007) utilized ultrasonic measurements to analyze binary mixtures involving morpholine, providing insights into their molecular interactions.
Catalysis in Organic Synthesis
- (Langdon et al., 2014) demonstrated the use of morpholinone-derived catalysts for cross-benzoin reactions, highlighting its role in enhancing chemical synthesis efficiency.
Antioxidative and Anti-inflammatory Properties
- (Makkar & Chakraborty, 2018) isolated a novel morpholine alkaloid with significant antioxidative and anti-inflammatory properties, indicating potential biomedical applications.
Mechanism of Action
Target of Action
Morpholino(2-piperidinyl)methanone Hydrochloride is a type of Morpholino oligomer . Morpholino oligomers are widely used in the zebrafish community to transiently knock down the function of target genes .
Mode of Action
Morpholino oligomers work by steric blocking. They bind to the complementary mRNA or pre-mRNA sequences to hinder the translation or splicing machinery . When the RNA and oligo are injected together, the oligo knocks down expression of the target RNA and the rescue RNA is translated, substituting its product for the endogenous transcript’s product .
Biochemical Pathways
Morpholino oligomers are known to affect gene expression by blocking mrna translation or modifying rna splicing . This can lead to changes in protein synthesis and potentially affect various biochemical pathways.
Pharmacokinetics
Morpholino oligomers are generally known to be stable and resistant to nucleases . They are typically injected into early zebrafish embryos using standard techniques .
Result of Action
The result of this compound’s action is the knockdown of target gene expression . This can lead to changes in protein synthesis and potentially affect various cellular processes. The exact molecular and cellular effects would depend on the specific target gene being knocked down.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . The efficacy and stability of the compound could potentially be affected by changes in temperature, pH, and other environmental conditions.
Safety and Hazards
Future Directions
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .
Biochemical Analysis
Biochemical Properties
Morpholino(2-piperidinyl)methanone Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cell-penetrating peptides, which facilitate its intracellular delivery . These interactions are crucial for its function as they enable the compound to penetrate cell membranes and exert its effects within the cell. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have an impact on the splice-correction activity within cells . This activity is essential for the proper expression of genes and the maintenance of cellular functions. Additionally, the compound’s ability to penetrate cells and interact with intracellular components makes it a valuable tool in studying cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been shown to interact with morpholino oligomers, enhancing their antisense activity and serum-binding profile . These interactions are critical for its function as they enable the compound to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including skin irritation and respiratory issues . Understanding the dosage effects is essential for determining the optimal concentration for research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleic acids . These interactions are crucial for its function as they enable the compound to modulate metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions are essential for its localization and accumulation within the cell. For instance, the compound has been observed to interact with cell-penetrating peptides, which enhance its intracellular delivery and distribution . Understanding these interactions is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for its function as they enable the compound to interact with specific biomolecules and modulate cellular processes.
properties
IUPAC Name |
morpholin-4-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPLCRQSUNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383330 | |
| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690634-79-8 | |
| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperidin-2-ylcarbonyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)









